molecular formula C15H25N3O2 B4968844 N-1-adamantyl-N'-4-morpholinylurea

N-1-adamantyl-N'-4-morpholinylurea

Cat. No. B4968844
M. Wt: 279.38 g/mol
InChI Key: SXYOVUQQDCOYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-N'-4-morpholinylurea (AMU) is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in various cellular processes. AMU has been extensively studied for its potential applications in cancer therapy, neurological disorders, and cardiovascular diseases.

Mechanism of Action

N-1-adamantyl-N'-4-morpholinylurea is a potent inhibitor of PKC, a family of enzymes that play a crucial role in various cellular processes. PKC is involved in the regulation of cell proliferation, differentiation, apoptosis, and signal transduction. PKC is activated by various extracellular stimuli, including growth factors, hormones, and neurotransmitters. Once activated, PKC phosphorylates various downstream targets, leading to a wide range of physiological and pathological responses. This compound binds to the catalytic domain of PKC and inhibits its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits tumor growth. In animal models of neurological disorders, this compound improves cognitive function and reduces neuroinflammation. In cardiovascular diseases, this compound improves endothelial function and reduces blood pressure. However, this compound also has some limitations, as it can inhibit other kinases besides PKC, leading to off-target effects.

Advantages and Limitations for Lab Experiments

N-1-adamantyl-N'-4-morpholinylurea has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying PKC signaling pathways. It is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, this compound also has some limitations for lab experiments, as it can inhibit other kinases besides PKC, leading to off-target effects. Furthermore, this compound can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of N-1-adamantyl-N'-4-morpholinylurea. One direction is to further investigate its potential applications in cancer therapy, neurological disorders, and cardiovascular diseases. Another direction is to develop more potent and selective PKC inhibitors based on the structure of this compound. Furthermore, the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity may lead to the development of novel therapeutic agents. Finally, the elucidation of the molecular mechanisms underlying the off-target effects of this compound may lead to the development of more selective inhibitors.

Synthesis Methods

N-1-adamantyl-N'-4-morpholinylurea is synthesized by reacting 1-adamantylamine with 4-isocyanatomorpholine in the presence of a catalyst. The reaction yields this compound as a white crystalline powder with a high purity level. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

N-1-adamantyl-N'-4-morpholinylurea has been extensively studied for its potential applications in cancer therapy. PKC is overexpressed in various cancer cells, and its inhibition by this compound has been shown to induce apoptosis and inhibit tumor growth. This compound has also been studied for its potential applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. PKC is involved in the regulation of synaptic plasticity, and its inhibition by this compound has been shown to improve cognitive function in animal models. Furthermore, this compound has been studied for its potential applications in cardiovascular diseases. PKC is involved in various signaling pathways that regulate vascular tone, and its inhibition by this compound has been shown to improve endothelial function and reduce blood pressure.

properties

IUPAC Name

1-(1-adamantyl)-3-morpholin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c19-14(17-18-1-3-20-4-2-18)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYOVUQQDCOYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330931
Record name 1-(1-adamantyl)-3-morpholin-4-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662992
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

351162-01-1
Record name 1-(1-adamantyl)-3-morpholin-4-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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